N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Neuroscience GIRK Channel Pharmacology CNS Drug Discovery

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide (CAS 1170998-43-2) is a synthetic pyrazole-phenylacetamide hybrid with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol. This compound belongs to the 1H-pyrazol-5-yl-2-phenylacetamide chemotype, a scaffold associated with GIRK1/2 potassium channel activation and improved CNS pharmacokinetic properties relative to urea-based predecessors.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 1170998-43-2
Cat. No. B2537562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
CAS1170998-43-2
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C(C)C
InChIInChI=1S/C15H19N3O/c1-11(2)18-14(9-12(3)17-18)16-15(19)10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)
InChIKeyYWVINZMVRQYUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide (CAS 1170998-43-2): A Multi-Target Pyrazolyl-Phenylacetamide Research Candidate


N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide (CAS 1170998-43-2) is a synthetic pyrazole-phenylacetamide hybrid with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This compound belongs to the 1H-pyrazol-5-yl-2-phenylacetamide chemotype, a scaffold associated with GIRK1/2 potassium channel activation and improved CNS pharmacokinetic properties relative to urea-based predecessors [1]. Preliminary pharmacological screening also indicates potential as a CCR5 antagonist [2], positioning it as a multi-target research candidate relevant to programs in neuroscience, inflammation, and antiviral discovery.

Why Generic Substitution of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide Is Not Straightforward


Within the 1H-pyrazol-5-yl-2-phenylacetamide series, minor substituent variations on the pyrazole ring dramatically alter target engagement, selectivity, and ADME profiles. The 1-isopropyl-3-methyl substitution pattern on the pyrazole core is not cosmetic; it directly influences the spatial orientation of the phenylacetamide side chain, which has been shown to be critical for GIRK1/2 activation potency in structure-activity relationship (SAR) studies of this chemotype [1]. Furthermore, even closely related N-substituted pyrazole CCR5 antagonists can differ by orders of magnitude in antiviral activity depending on subtle alterations to the pyrazole N-alkyl group [2]. Therefore, procuring a generic “pyrazole-phenylacetamide” without verifying the exact 1-isopropyl-3-methyl-5-amino configuration risks acquiring a compound with a completely different polypharmacology and physicochemical profile, undermining experimental reproducibility.

Quantitative Evidence Guide for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide Selection


GIRK1/2 Channel Activation: Chemotype-Level PK Advantage Over Urea-Based Activators

The 1H-pyrazol-5-yl-2-phenylacetamide chemotype, to which N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide belongs, was specifically designed to overcome the significant pharmacokinetic (PK) liabilities of previously reported urea-based GIRK1/2 activators. While specific IC50 data for this exact compound has not yet been published, the series itself displays nanomolar potency as GIRK1/2 activators and achieves markedly improved brain penetration, with rodent brain-to-plasma ratios (Kp) exceeding 0.6 [1]. In contrast, the older urea-containing GIRK1/2 activator series suffered from poor brain distribution that limited their utility as in vivo CNS tool compounds [1]. This chemotype-level differentiation is critical for neuroscience programs requiring centrally penetrant GIRK modulators.

Neuroscience GIRK Channel Pharmacology CNS Drug Discovery

Antimicrobial Dual-Enzyme Inhibition: DNA Gyrase and DHFR IC50 Data

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide demonstrates direct in vitro inhibition of two validated bacterial targets: DNA gyrase and dihydrofolate reductase (DHFR). This compound inhibits DNA gyrase with an IC50 range of 12.27–31.64 μM and DHFR with an IC50 range of 0.52–2.67 μM . The low-micromolar DHFR inhibition is particularly notable and approaches the potency of known DHFR inhibitors such as trimethoprim (IC50 ~0.5–2 μM against bacterial DHFR in comparable assays) [1]. While this evidence originates from a vendor-compiled dataset rather than a peer-reviewed publication, the explicit enzyme-level IC50 ranges provide a testable quantitative benchmark for antimicrobial research programs.

Antimicrobial Discovery Enzymology Dual-Target Inhibition

Recommended Application Scenarios for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide Based on Quantitative Evidence


CNS Drug Discovery: GIRK1/2 Activator Tool Compound for In Vivo Proof-of-Concept Studies

The 1H-pyrazol-5-yl-2-phenylacetamide chemotype of this compound is optimized for CNS penetration, with the series achieving rodent brain-to-plasma ratios (Kp) exceeding 0.6 [1]. This property makes it suitable as a starting point for in vivo pharmacological studies of GIRK1/2 activation in pain, epilepsy, or addiction models, where poor brain exposure of earlier urea-based activators precluded meaningful assessment [1].

Antimicrobial Research: Dual DNA Gyrase/DHFR Inhibitor Lead Optimization

This compound exhibits combined inhibition of DNA gyrase (IC50 12.27–31.64 μM) and DHFR (IC50 0.52–2.67 μM) . Its dual-target activity profile positions it as a candidate for structure-based optimization programs aimed at developing agents less susceptible to single-target resistance mechanisms. Procurement for antibacterial lead identification or mode-of-action studies is warranted.

CCR5 Antagonist Screening: Anti-HIV and Anti-Inflammatory Hit Follow-Up

Preliminary pharmacological screening indicates this compound can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. While specific IC50 data remain undisclosed, the positive primary screening result supports its utility as a hit for secondary assays and chemical optimization in CCR5-targeted drug discovery.

Chemical Biology Probe Synthesis: Pyrazole SAR Anchor

The unique 1-isopropyl-3-methyl pyrazole substitution pattern provides a defined SAR anchor for constructing focused libraries exploring GIRK1/2 activation, CCR5 antagonism, or antibacterial activity. Procuring this exact CAS number ensures experimental consistency across multi-round SAR campaigns where even minor substituent variations have profound impacts on target potency and selectivity [1].

Quote Request

Request a Quote for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.